molecular formula C20H20FN5OS B11566703 6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566703
M. Wt: 397.5 g/mol
InChI Key: YSFKHPGGKNVBGF-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes like carbonic anhydrase and cholinesterase, thereby inhibiting their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or combating microbial infections .

Comparison with Similar Compounds

6-(4-FLUOROPHENYL)-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C20H20FN5OS

Molecular Weight

397.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5OS/c1-12-3-5-14(6-4-12)11-22-19(27)18-17(15-7-9-16(21)10-8-15)25-26-13(2)23-24-20(26)28-18/h3-10,17-18,25H,11H2,1-2H3,(H,22,27)

InChI Key

YSFKHPGGKNVBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)F

Origin of Product

United States

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